- Mixed er-NHC/phosphine Pd(II) complexes and their catalytic activity in the Buchwald-Hartwig reaction under solvent-free conditions, Dalton Transactions, 2019, 48(10), 3447-3452

Cas no 90-30-2 (N-Phenyl-1-napthyl Amine)

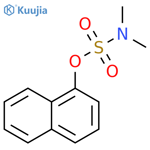

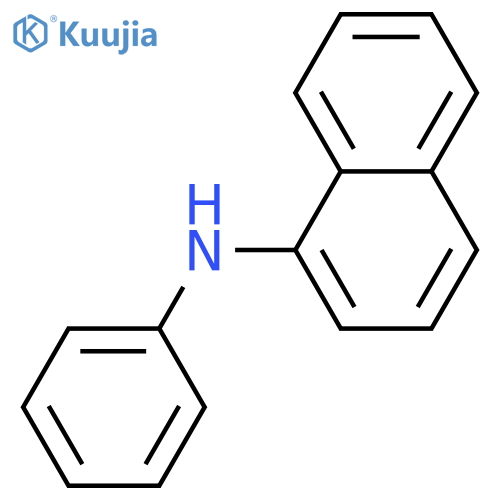

N-Phenyl-1-napthyl Amine structure

Nome del prodotto:N-Phenyl-1-napthyl Amine

N-Phenyl-1-napthyl Amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Phenylnaphthalen-1-amine

- 1-anilinonaphthalene

- bis-(4,4')-n-phenyl-1-naphthylamine

- tim tec-bb sbb000591

- n-1-naphthylaniline

- naphthalen-1-yl-phenyl-amine

- phenyl alpha naphthylamine

- n-(1-naphthyl)aniline

- antioxidant a

- n-phenyl-1-naphthylamine, pa

- N-Phenyl-1-naphthylamine

- Naugard? PANA

- N-Phenyl-1-napthyl Amine

- Neozone“A”

- N-Phenyl-α-naphthylaMine

- Antioxidant PAN

- PANA

- 1-Naphthalenamine, N-phenyl-

- Neozone A

- Phenylnaphthylamine

- Nonox A

- Aceto PAN

- Vulkanox PAN

- Phenyl-1-naphthylamine

- N-Phenyl-alpha-naphthylamine

- 1-Naphthylamine, N-phenyl-

- Additin 30

- Amoco 32

- Antigene PAN

- 1-naphthylphenylamine

- alpha-Naphthylphenylamine

- N-Fenyl-1-aminonaftalen

- N-Phenyl-1-naphthalenamine

- C.I. 44050

- N-Phenyl-1-aminonaphthalene

- N-Pheny

- 1-Naphthylamine, N-phenyl- (7CI, 8CI)

- N-Phenyl-1-naphthalenamine (ACI)

- 1-(N-Phenylamino)naphthalene

- 1-(Phenylamino)naphthalene

- Antigene PA

- Antioxidant PNA

- Irganox L 05

- N-(1-Naphthyl)-N-phenylamine

- N-(Naphthalen-1-yl)aniline

- N-Phenyl-N′-naphthylamine

- Naugard PANA

- Nocrac PA

- Nonox AN

- NSC 2622

- T 531

- T 531 (antioxidant)

- α-Naphthylphenylamine

-

- MDL: MFCD00003878

- Inchi: 1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H

- Chiave InChI: XQVWYOYUZDUNRW-UHFFFAOYSA-N

- Sorrisi: C1C=CC(NC2C3C(=CC=CC=3)C=CC=2)=CC=1

- BRN: 2211174

Proprietà calcolate

- Massa esatta: 219.104799g/mol

- Carica superficiale: 0

- XLogP3: 4.4

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta legami ruotabili: 2

- Massa monoisotopica: 219.104799g/mol

- Massa monoisotopica: 219.104799g/mol

- Superficie polare topologica: 12Ų

- Conta atomi pesanti: 17

- Complessità: 232

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Odore: Amine-like

- Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

- Dissociation Constants: pKa = 4.93 @ 25 °C

- Colore/forma: Il prodotto puro è da bianco a giallo chiaro rombo o cristalli a scaglie, che diventano gradualmente viola quando esposti alla luce del sole e all'aria.

- Densità: 1,1 g/cm3

- Punto di fusione: 59.0 to 63.0 deg-C

- Punto di ebollizione: 200°C/10mmHg(lit.)

- Punto di infiammabilità: >200°C

- Indice di rifrazione: 1.7020 (estimate)

- Solubilità: 0.003g/l

- Coefficiente di ripartizione dell'acqua: Insolubile

- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents, strong acids.

- PSA: 12.03000

- LogP: 4.65640

- Sensibilità: Sensibile alla luce

- Solubilità: Solubile in acetone, acetato di etile, benzene, tetracloruro di carbonio ed etanolo, solubili in benzina, leggermente solubili in acqua.

N-Phenyl-1-napthyl Amine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:3077

- WGK Germania:2

- Codice categoria di pericolo: R22;R36/37/38;R50/53

- Istruzioni di sicurezza: S26-S36-S61-S37/39-S29

- RTECS:QM4500000

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Classe di pericolo:9

- Termine di sicurezza:9

- PackingGroup:III

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R22; R36/37/38; R50/53

- Gruppo di imballaggio:III

N-Phenyl-1-napthyl Amine Dati doganali

- CODICE SA:3812301000

- Dati doganali:

Codice doganale cinese:

3812301000

N-Phenyl-1-napthyl Amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-5g |

N-Phenyl-1-napthyl Amine |

90-30-2 | 97% | 5g |

¥45.0 | 2022-06-10 | |

| Enamine | EN300-365758-100.0g |

N-phenylnaphthalen-1-amine |

90-30-2 | 100g |

$80.0 | 2023-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0197-25g |

N-Phenyl-1-napthyl Amine |

90-30-2 | 98.0%(GC) | 25g |

¥160.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-100g |

N-Phenyl-1-napthyl Amine |

90-30-2 | 97% | 100g |

¥154.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-25g |

N-Phenyl-1-napthyl Amine |

90-30-2 | 97% | 25g |

¥65.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14900-100g |

N-Phenylnaphthalen-1-amine |

90-30-2 | 100g |

¥126.0 | 2021-09-08 | ||

| City Chemical | P3836-100GM |

N-Phenyl-1-naphthylamine |

90-30-2 | 99% | 100gm |

$30.12 | 2023-09-19 | |

| City Chemical | P3837-25KG |

N-Phenyl-1-naphthylamine P3837 |

90-30-2 | MP60-62deg | 25kg |

$1061.11 | 2023-09-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N816201-500g |

N-Phenyl-1-naphthylamine |

90-30-2 | 98% | 500g |

¥444.00 | 2022-01-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14900-500g |

N-Phenylnaphthalen-1-amine |

90-30-2 | 500g |

¥446.0 | 2021-09-08 |

N-Phenyl-1-napthyl Amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: 2299268-90-7 ; 24 h, 110 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ; rt; 24 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Diels-Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts, Beilstein Journal of Organic Chemistry, 2018, 14, 354-363

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][4-(diphenylphosphino-κP)-6-(diph… Solvents: 1,2-Dimethoxyethane ; 48 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides, Dalton Transactions, 2018, 47(26), 8690-8696

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 12 h, 100 °C

Riferimento

- Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study, ACS Catalysis, 2020, 10(8), 4630-4639

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ; 5 h, 25 °C

Riferimento

- Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation, Inorganica Chimica Acta, 2020, 500,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium bis(trimethylsilyl)amide Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: Toluene ; 2 min, rt; 6 h, 140 °C; cooled

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Nickel-Catalyzed Amination of Aryl Nitriles for Accessing Diarylamines through C-CN Bond Activation, Advanced Synthesis & Catalysis, 2021, 363(20), 4708-4713

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]tetrahydro-2(1H)-pyrimidin… ; 12 h, 110 °C

Riferimento

- Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes, European Journal of Organic Chemistry, 2016, 2016(10), 1908-1914

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 12 h, 110 °C

Riferimento

- A wearable AIEgen-based lateral flow test strip for rapid detection of SARS-CoV-2 RBD protein and N protein, Cell Reports Physical Science, 2022, 3(2),

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: 2882827-29-2 Solvents: Toluene ; 1 h, 22 °C

Riferimento

- Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency, Organometallics, 2022, 41(24), 3861-3871

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ; 18 h, 100 °C; cooled

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, cooled

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, cooled

Riferimento

- Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions, Advanced Synthesis & Catalysis, 2014, 356(9), 1967-1973

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium diacetate , 2,6-Bis(diphenylphosphino)pyridine Solvents: Dimethylacetamide ; 3 h, 135 °C; 135 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- 2,6-Bis(diphenylphosphino)pyridine: a simple ligand showing high performance in palladium-catalyzed C-N coupling reactions, Tetrahedron Letters, 2014, 55(30), 4098-4101

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, 120 °C

Riferimento

- Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate , Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ; 30 min, rt; 24 h, 130 °C

Riferimento

- Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with Amines, ACS Catalysis, 2019, 9(9), 8110-8115

Synthetic Routes 18

N-Phenyl-1-napthyl Amine Raw materials

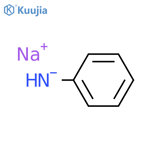

- Benzenamine, monosodium salt

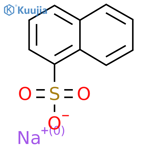

- Sodium naphthalene-1-sulfonate

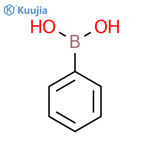

- Phenylboronic acid

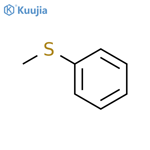

- Thioanisol

- azidobenzene

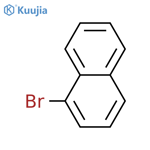

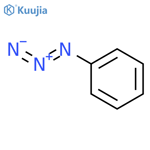

- 1-Bromonaphthalene

- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester

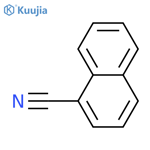

- 1-Cyanonaphthalene

N-Phenyl-1-napthyl Amine Preparation Products

N-Phenyl-1-napthyl Amine Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:90-30-2)N-Phenyl-1-naphthylamine

Numero d'ordine:1645241

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49

Prezzo ($):discuss personally

atkchemica

Membro d'oro

(CAS:90-30-2)N-Phenyl-1-napthyl Amine

Numero d'ordine:CL7075

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:26

Prezzo ($):discuss personally

N-Phenyl-1-napthyl Amine Letteratura correlata

-

Shanda Du,Xiujuan Wang,Runguo Wang,Ling Lu,Yanlong Luo,Guohua You,Sizhu Wu Phys. Chem. Chem. Phys. 2022 24 13399

-

So-Yoen Kim,Jong-Dae Lee,Yang-Jin Cho,Mi Rang Son,Ho-Jin Son,Dae Won Cho,Sang Ook Kang Phys. Chem. Chem. Phys. 2018 20 17458

-

Tao Wang,Ming Shi,Daqi Fang,Junpeng He,Meng Zhang,Siwei Zhang,Guodan Wei,Hong Meng J. Mater. Chem. C 2021 9 3247

-

Daobin Yang,Youqin Zhu,Yan Jiao,Lin Yang,Qianqian Yang,Qian Luo,Xuemei Pu,Yan Huang,Suling Zhao,Zhiyun Lu RSC Adv. 2015 5 20724

-

Cheng-Lung Wu,Che-Hong Chang,Yung-Ting Chang,Chin-Ti Chen,Chao-Tsen Chen,Chi-Jung Su J. Mater. Chem. C 2014 2 7188

90-30-2 (N-Phenyl-1-napthyl Amine) Prodotti correlati

- 26780-96-1(poly(1,2-dihydro-2,2,4-trimethyl-quinoline))

- 2216-68-4(N-Methylnaphthalen-1-amine)

- 532-18-3(Dinaphthalen-2-ylamine)

- 93-46-9(ASM-DNT)

- 583-39-1(1H-1,3-benzodiazole-2-thiol)

- 86-56-6(N,N-Dimethyl-1-naphthylamine)

- 128-37-0(Butylated hydroxytoluene)

- 793-24-8(4-(1,3-Dimethylbutylamino)diphenylamine)

- 101-67-7(Bis(4-octylphenyl)amine (~90%))

- 119-47-1(2,2'-Methylenebis(6-tert-butyl-p-cresol))

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-30-2)N-Phenyl-1-naphthylamine

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-30-2)N-Phenyl-1-naphthylamine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta